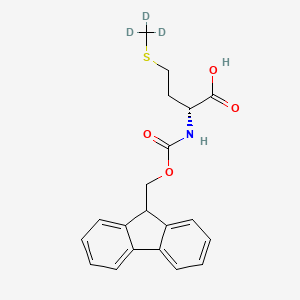

D-Methionine-N-fmoc-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H21NO4S |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |

InChI Key |

BUBGAUHBELNDEW-HLENTGRASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to D-Methionine-N-fmoc-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Methionine-N-fmoc-d3, also known as Fmoc-D-Met(d3)-OH, is a stable isotope-labeled derivative of the amino acid D-methionine. In this molecule, the three hydrogen atoms of the S-methyl group are replaced with deuterium (B1214612) (d3). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a crucial building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and analysis, and its primary applications in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C20H18D3NO4S | [1] |

| Molecular Weight | 374.47 g/mol | [1][2] |

| Synonyms | D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3 | [1] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Chemical Purity | ≥97% | [2] |

| Enantiomeric Purity | ≥99% | [2] |

| CAS Number (Unlabeled) | 112883-40-6 | [1][2] |

| Storage Conditions | Store at room temperature, stable under recommended conditions. Re-analyze after three years. | [2] |

Synthesis and Purification

The synthesis of this compound involves a two-step process: the deuteromethylation of a suitable precursor followed by the protection of the amino group with an Fmoc reagent.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of D-Methionine-d3

-

Dissolution: Dissolve D-homocysteine in an appropriate alkaline aqueous solution.

-

Deuteromethylation: Add methyl-d3 iodide (CD3I) to the solution. The reaction introduces the deuterated methyl group at the sulfur atom.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Acidify the reaction mixture to precipitate the D-Methionine-d3.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: N-Fmoc Protection

-

Dissolution: Dissolve the synthesized D-Methionine-d3 (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

-

Extraction and Drying: Extract the this compound with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using reverse-phase HPLC (RP-HPLC) to achieve high chemical purity.

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) |

| Gradient | A linear gradient from 5% to 95% B over 30 minutes is typical. |

| Flow Rate | 2-4 mL/min |

| Detection | UV at 254 nm and 301 nm (for the Fmoc group) |

| Injection Volume | Dependent on concentration and column capacity |

| Fraction Collection | Collect fractions containing the main peak. |

| Post-Purification | Pool the pure fractions, remove acetonitrile by rotary evaporation, and lyophilize to obtain the final product as a fluffy white powder. |

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of a signal around 2.1 ppm, corresponding to the S-methyl protons, confirms successful deuteration. The characteristic aromatic protons of the Fmoc group should be visible between 7.3 and 7.8 ppm.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the overall carbon skeleton of the molecule.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the product in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Analysis: Acquire the mass spectrum. The observed molecular ion peak should correspond to the calculated mass of this compound (374.47 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic distribution will show a mass shift corresponding to the three deuterium atoms.[3]

Applications in Research and Development

This compound is primarily used in two key areas:

-

Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is used to incorporate a deuterated D-methionine residue at a specific position within a peptide sequence. This is valuable for structural studies using NMR or for creating peptides with altered metabolic stability.

-

Internal Standard for Quantitative Analysis: Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of unlabeled D-methionine or methionine-containing peptides in complex biological samples using mass spectrometry-based techniques like LC-MS/MS.[4]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow for incorporating this compound into a peptide chain using Fmoc-based SPPS.

Experimental Protocol: Incorporation of this compound into a Peptide

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-15 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.

-

Activation: In a separate vessel, this compound (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Coupling: The activated this compound solution is added to the washed resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Confirmation: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction before proceeding to the deprotection step for the next amino acid.

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Conclusion

This compound is a specialized but invaluable tool for researchers in peptide chemistry and drug development. Its well-defined chemical and physical properties, combined with its role as a stable isotope-labeled building block, enable the synthesis of precisely labeled peptides for advanced analytical studies and the development of novel therapeutic candidates. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

A Technical Guide to D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and analysis of D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3 (D-Methionine-N-fmoc-d3). This deuterated, protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of isotopically labeled methionine residues into peptides for various research applications, including metabolic tracing and pharmacokinetic studies.

Core Chemical Properties

This compound is a stable isotope-labeled derivative of D-methionine, where the three hydrogen atoms of the S-methyl group are replaced with deuterium (B1214612). The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for SPPS.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈D₃NO₄S | [1][2][] |

| Molecular Weight | 374.47 g/mol | [1][2][] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity (HPLC) | Typically ≥95% | [] |

| Isotopic Purity | Typically ≥98 atom % D | [] |

| Enantiomeric Purity | Typically ≥99% | |

| Melting Point | Data for the deuterated D-isomer is not readily available. The non-deuterated Fmoc-D-Methionine has a reported melting point in the range of 110-140 °C or 170-180 °C. The melting point of L-Methionine is 280-281 °C (decomposition), and D-Methionine is 273 °C (decomposition).[4][5][6] | |

| Solubility | Slightly soluble in water; highly soluble in most organic solvents such as Dimethylformamide (DMF).[4] | |

| Storage | Store at -20°C under an inert atmosphere to prevent degradation and deuterium-proton exchange.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key steps: the introduction of the deuterated methyl group and the protection of the amine group with Fmoc.

1. Deuteromethylation of a Homocysteine Derivative:

This step is typically achieved through the reaction of a suitable homocysteine precursor with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), under basic conditions.

-

Materials: D-homocysteine thiolactone hydrochloride, Sodium hydroxide (B78521), Methyl-d3 iodide (CD₃I), Organic solvent (e.g., Methanol).

-

Procedure:

-

Dissolve D-homocysteine thiolactone hydrochloride in an aqueous sodium hydroxide solution at 0°C.

-

Add methyl-d3 iodide (CD₃I) dropwise to the solution while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the D-Methionine-d3.

-

Filter and wash the precipitate with cold water and dry under vacuum.

-

2. N-Fmoc Protection:

The amine group of the newly synthesized D-Methionine-d3 is then protected using Fmoc-Cl or Fmoc-OSu.

-

Materials: D-Methionine-d3, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Base (e.g., Sodium bicarbonate or Triethylamine), Dioxane, Water, Ethyl acetate, Hexane.

-

Procedure:

-

Dissolve D-Methionine-d3 in an aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.[7]

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the amino acid solution at 0°C.[7]

-

Allow the reaction to stir at room temperature for several hours to overnight.[7]

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.[7]

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.[7]

-

Extract the product with ethyl acetate.[7]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[7]

-

Analytical Methods for Quality Control

The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

RP-HPLC is the primary method for assessing the chemical purity of Fmoc-amino acids.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[8]

-

Detection: UV at 220 nm.[8]

-

Expected Outcome: A single major peak corresponding to the product, with purity typically ≥95%.[]

2. Mass Spectrometry (MS):

MS is used to confirm the molecular weight and isotopic incorporation.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (374.47 g/mol ). A mass shift of +3 Da compared to the non-deuterated compound confirms the incorporation of three deuterium atoms.[2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are used to confirm the structure and the success of deuteration.

-

¹H NMR: The spectrum should show the characteristic peaks for the Fmoc and methionine backbone protons. Crucially, the signal for the S-methyl protons (typically around 2.1 ppm) should be absent, confirming successful deuteration.[2]

-

¹³C NMR: The spectrum should be consistent with the structure of the Fmoc-protected methionine.

Visualizing Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Workflow

Caption: Analytical workflow for quality control of this compound.

Applications in Research and Drug Development

This compound is primarily used as a building block in the synthesis of peptides. The incorporation of a stable isotope label allows for:

-

Metabolic Studies: Tracing the fate of methionine in biological systems.

-

Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs.

-

Internal Standards: Serving as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR.[1][9]

The use of deuterated compounds can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a factor that researchers should consider during drug development.[1]

This technical guide provides a foundational understanding of this compound for its effective application in peptide synthesis and related research fields. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Fmoc-Met-OH-d3 | Benchchem [benchchem.com]

- 4. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Methionine derivatives [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Structure Elucidation of D-Methionine-N-fmoc-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and expected data for the structure elucidation of D-Methionine-N-fmoc-d3. This deuterated, protected amino acid is a valuable tool in various research applications, including peptide synthesis and metabolic studies. This guide details the experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Structure and Properties

This compound is a derivative of the D-enantiomer of the amino acid methionine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and three deuterium (B1214612) atoms replacing the protons on the S-methyl group.

| Property | Value |

| Molecular Formula | C₂₀H₁₈D₃NO₄S[1][] |

| Molecular Weight | Approximately 374.47 g/mol [1][] |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥95-97% (by HPLC)[] |

| Appearance | White to off-white powder |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic labeling of this compound. The following tables summarize the predicted chemical shifts (δ) in ppm. The predictions for ¹H and ¹³C NMR are based on data for the non-deuterated L-enantiomer, Fmoc-L-methionine.

Predicted ¹H NMR Data

The most significant feature in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart is the absence of the S-methyl proton signal, which typically appears around 2.1 ppm.[1]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fmoc-H (aromatic) | 7.78 | d | ~7.5 |

| Fmoc-H (aromatic) | 7.62 | t | ~7.5 |

| Fmoc-H (aromatic) | 7.42 | t | ~7.4 |

| Fmoc-H (aromatic) | 7.33 | t | ~7.4 |

| NH | ~5.3-5.7 | d | ~8.0 |

| α-CH | ~4.4-4.6 | m | |

| Fmoc-CH, CH₂ | ~4.2-4.4 | m | |

| γ-CH₂ | ~2.5-2.7 | t | ~7.6 |

| β-CH₂ | ~1.9-2.2 | m |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~175 |

| Fmoc C=O | ~156 |

| Fmoc C (aromatic) | ~144, 141, 128, 127, 125, 120 |

| Fmoc CH | ~67 |

| α-CH | ~53 |

| Fmoc CH₂ | ~47 |

| γ-CH₂ | ~30 |

| β-CH₂ | ~30 |

| S-CD₃ | ~15 (Signal may be broad or have low intensity) |

Predicted ²H NMR Data

Deuterium NMR can be used to directly observe the isotopic label.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| S-CD₃ | ~2.1 | s |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and the incorporation of the deuterium atoms. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Molecular Ions

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | ~375.1 | A mass shift of +3 Da is expected compared to the unlabeled compound.[1] |

| [M+Na]⁺ | ~397.1 | |

| [M-H]⁻ | ~373.1 |

Predicted Fragmentation Pattern

A characteristic fragmentation of Fmoc-protected amino acids is the loss of the Fmoc group.

| Fragment Ion | Predicted m/z (Positive Mode) | Description |

| [M+H - C₁₅H₁₂O₂]⁺ | ~153.1 | Loss of the Fmoc group (224 Da) |

| C₁₃H₉⁺ | 165.1 | Fluorenyl cation |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and enantiomeric purity of this compound. Reversed-phase chromatography is the most common method.

Typical HPLC Purity Analysis Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm[3] |

| Column Temperature | 25 °C |

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ²H NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase used for infusion.

-

Infuse the sample into the mass spectrometer using an electrospray ionization source in both positive and negative ion modes.

HPLC Sample Preparation

-

Prepare a stock solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject 10-20 µL of the filtered solution onto the HPLC system.

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the synthesis and structural elucidation of this compound.

Key Analytical Techniques Relationship

Caption: Relationship between analytical techniques and the information obtained for structure elucidation.

References

Technical Guide: D-Methionine-N-fmoc-d3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of D-Methionine-N-fmoc-d3, a deuterated, Fmoc-protected form of the amino acid D-methionine. This compound is primarily utilized as a stable isotope-labeled internal standard for precise quantification in mass spectrometry-based analyses and as a building block in solid-phase peptide synthesis (SPPS).

Core Properties and Quantitative Data

This compound is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) on the S-methyl group. This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for quantitative proteomics and metabolomics studies. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its direct use in Fmoc-based solid-phase peptide synthesis.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 374.47 g/mol | [][2][3] |

| Molecular Formula | C₂₀H₁₈D₃NO₄S | [] |

| Isotopic Enrichment | ≥98 atom % D | [][2][4] |

| Chemical Purity | ≥97% | [2][4] |

| Enantiomeric Purity | ≥99% | [2] |

| Unlabeled CAS Number | 112883-40-6 (Fmoc-D-Met-OH) | [][4] |

Experimental Protocols and Applications

The primary applications of this compound are in analytical chemistry and synthetic peptide chemistry. Below are representative experimental protocols for its use.

Use as an Internal Standard in LC-MS/MS Quantification

This compound is an excellent internal standard for the accurate quantification of unlabeled D-methionine or related compounds in complex biological samples. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards of the unlabeled analyte.

-

Sample Preparation: Spike a known amount of the this compound internal standard into all samples, calibration standards, and quality controls.

-

Protein Precipitation/Extraction: For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step using a cold organic solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group allows this compound to be used as a building block for creating peptides containing a stable isotope-labeled D-methionine residue. This is useful for creating labeled peptide standards for quantitative proteomics or for studying peptide metabolism.

Methodology:

-

Resin Preparation: Start with a suitable solid support (resin) pre-loaded with the first amino acid of the desired peptide sequence.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling:

-

Activate the carboxyl group of this compound using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF.

-

Add the activated this compound to the resin and allow the coupling reaction to proceed for 30-60 minutes.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the resulting peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final peptide using mass spectrometry.

Visualizations

Workflow for LC-MS/MS Quantification using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

References

Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium (B1214612), have emerged as indispensable tools in a wide array of scientific research.[1][2] Their unique physicochemical properties, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, allow for subtle yet powerful manipulations in biological systems without significantly altering the overall biochemistry.[1] This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium at a strategic position in a drug molecule can significantly slow down its metabolic degradation, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This effect is particularly pronounced when the C-H bond cleavage is the rate-limiting step in the drug's metabolism, often mediated by cytochrome P450 enzymes.[3] By reinforcing this metabolic "soft spot," deuteration can lead to a more favorable pharmacokinetic profile.

Benefits of Deuteration in Drug Development:

-

Increased Drug Half-Life: A slower rate of metabolism extends the drug's circulation time in the bloodstream.[1]

-

Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher concentrations of the active drug reaching its target.

-

Reduced Dosing Frequency: A longer half-life can translate to less frequent administration, improving patient compliance.[1]

-

Improved Safety Profile: By minimizing the formation of potentially toxic metabolites, deuteration can enhance the drug's safety.[1][4]

The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®), a treatment for chorea associated with Huntington's disease, demonstrating the clinical viability of this strategy.[5]

Table 1: Quantitative Impact of Deuteration on Pharmacokinetic Parameters

| Drug Candidate | Deuteration Site | Fold Increase in Half-life (t½) | Fold Increase in Exposure (AUC) | Reference |

| Methadone | d9-methadone | Not specified | 5.7 | [6] |

| Enzalutamide | N-CD3 | Not specified | Ameliorated PK profile | [7] |

| Apalutamide | Not specified | Not specified | 2-fold (in rats) | [8] |

| Vismodegib Analog | Not specified | Not specified | 2.24-fold (plasma concentration) | [8] |

Quantitative Proteomics and Protein Turnover Analysis

Deuterated amino acids are pivotal in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[9][10][11] In a typical SILAC experiment, two cell populations are cultured in media containing either the natural "light" amino acids or "heavy" isotope-labeled amino acids (including deuterated versions).[9][10][12] After experimental treatment, the cell lysates are combined, and the relative abundance of proteins is determined by mass spectrometry, which distinguishes between the light and heavy forms.[9][12]

Deuterated water (D₂O) labeling offers a convenient and cost-effective alternative for measuring proteome-wide protein turnover kinetics in cell culture and in vivo.[5][13][14] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then integrated into newly synthesized proteins.[14]

Table 2: Protein Turnover Rates Determined by Deuterated Amino Acid Labeling

| Protein | Tissue/Cell Line | Degradation Rate Constant (k_deg) (day⁻¹) | Reference |

| Glycogen Phosphorylase | Mouse Muscle | 0.06 | [5] |

| Average Protein | HeLa Cells | ~0.035 (corresponding to a half-life of ~20 hours) | [15] |

Experimental Protocol: SILAC using Deuterated Amino Acids

This protocol provides a general framework for a SILAC experiment. Specific parameters may need optimization based on the cell line and experimental goals.

Materials:

-

SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Leucine-deficient DMEM).

-

Dialyzed Fetal Bovine Serum (dFBS).

-

"Light" (natural) L-Leucine.

-

"Heavy" deuterated L-Leucine (e.g., L-Leucine-d3).[9]

-

Cell line of interest.

-

Standard cell culture reagents and equipment.

-

Mass spectrometer.

Procedure:

-

Cell Adaptation: Culture cells for at least five to six doublings in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.[9][12] The "light" medium is supplemented with natural L-Leucine, and the "heavy" medium with deuterated L-Leucine.

-

Experimental Treatment: Apply the desired experimental conditions to the two cell populations.

-

Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[12]

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy peptides allows for their differentiation and relative quantification.

-

Data Analysis: Utilize specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the isotopic pairs.

Elucidating Protein Structure and Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[5] However, for larger proteins, the NMR spectra can become overcrowded and difficult to interpret. Selective deuteration of amino acids is a key strategy to overcome this limitation.[2]

By replacing protons with deuterons, which are "silent" in ¹H-NMR experiments, the complexity of the spectra is significantly reduced.[2] This spectral simplification aids in the unambiguous assignment of NMR signals to specific amino acid residues and allows for the study of the dynamics of specific regions within a large protein.[2]

Table 3: Impact of Deuteration on NMR Spectral Properties

| Protein | Deuteration Strategy | Observation | Reference |

| Ribonuclease HI | Selective protonation of His, Ile, Val, Leu in a deuterated background | Simplified 2D ¹H NMR spectra, allowing for unambiguous resonance assignments. | [7] |

| General Proteins | Perdeuteration | Reduces the number of proton signals, leading to better-resolved spectra. | [2] |

Experimental Protocol: Protein Expression for NMR Studies with Deuterated Amino Acids

This protocol describes the expression of a deuterated protein in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the gene of interest.

-

M9 minimal medium prepared with 99.9% D₂O.

-

Deuterated glucose (¹³C, ²H-glucose) as the carbon source.

-

¹⁵NH₄Cl as the nitrogen source.

-

Inducing agent (e.g., IPTG).

-

Standard microbiology and protein purification reagents and equipment.

Procedure:

-

Starter Culture: Grow a starter culture of the E. coli expression strain overnight in LB medium.

-

Adaptation to D₂O: Gradually adapt the cells to grow in D₂O-based M9 medium. This is a critical step as high concentrations of D₂O can be toxic to cells.

-

Main Culture: Inoculate the D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the adapted starter culture.

-

Cell Growth: Grow the main culture at the optimal temperature until it reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Protein Expression Induction: Induce protein expression by adding the inducing agent (e.g., IPTG).

-

Harvesting and Purification: After a suitable induction period, harvest the cells by centrifugation. Purify the deuterated protein using standard chromatography techniques.

-

NMR Sample Preparation: Prepare the purified protein in a suitable NMR buffer.

Tracing Metabolic Pathways and Flux Analysis

Deuterated amino acids serve as excellent non-radioactive tracers to study metabolic pathways and quantify metabolic fluxes in vivo and in vitro.[2][16] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites using mass spectrometry or NMR.[2] This approach provides valuable insights into the dynamics of metabolic networks under various physiological and pathological conditions.

For instance, deuterated phenylalanine can be used to trace its conversion to tyrosine and other downstream metabolites, providing a quantitative measure of the flux through the phenylalanine metabolism pathway.

Signaling Pathway Example: Phenylalanine Metabolism

The following diagram illustrates how deuterated phenylalanine can be used as a tracer to monitor its metabolic fate.

Investigating Protein Stability and Dynamics

The substitution of hydrogen with deuterium can also subtly influence protein stability. Studies have shown that deuteration of non-exchangeable protons can lead to measurable changes in the thermal stability of proteins.[17] These effects are thought to arise from alterations in the hydrophobic effect and van der Waals interactions within the protein core. Techniques like differential scanning calorimetry (DSC) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify these changes.[17]

Table 4: Effect of Deuteration on Protein Thermal Stability

| Protein | Method | Change in Melting Temperature (Tm) | Reference |

| General Proteins in D₂O | Thermal unfolding assays | 2-4 K increase | [18] |

| Villin headpiece subdomain (HP36) | RP-HPLC and DSC | Measurable changes of several degrees | [17] |

| Third IgG-binding domain of protein G (GB3) | RP-HPLC and DSC | Measurable changes of several degrees | [17] |

Conclusion

Deuterated amino acids are versatile and powerful probes that have significantly advanced our understanding of complex biological systems. From enhancing the therapeutic properties of drugs to providing unprecedented insights into protein structure, function, and metabolism, their applications continue to expand. As analytical technologies become more sensitive and synthetic methodologies more sophisticated, the role of deuterated amino acids in research and development is poised to become even more prominent.

References

- 1. Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chempep.com [chempep.com]

- 13. researchgate.net [researchgate.net]

- 14. Protein turnover [utmb.edu]

- 15. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]

- 16. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect with d3 Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing profound insights into the rate-determining steps of chemical and enzymatic transformations. The strategic replacement of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612) (often in the form of a trideuteromethyl, or d3, group), can significantly alter reaction rates. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of the d3 kinetic isotope effect, with a focus on its utility in drug discovery and development.

Core Principles of the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This phenomenon is a quantum mechanical effect that arises primarily from the difference in the zero-point vibrational energy (ZPE) of chemical bonds.[2] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound.[4]

The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

KIE = kH / kD

A "normal" KIE has a value greater than 1, indicating that the deuterated compound reacts more slowly. An "inverse" KIE (kH/kD < 1) is also possible and can provide valuable mechanistic information.[5]

Primary vs. Secondary KIEs

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2 to 8.[4]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step.[6] These effects are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing insights into changes in hybridization or steric environment at the labeled position during the reaction.[6]

The following diagram illustrates the concept of zero-point energy and its effect on the activation energy of a reaction.

Caption: Zero-point energy and the kinetic isotope effect.

Applications in Drug Development

The deuterium KIE is a valuable strategy in drug design to enhance the metabolic stability of drug candidates.[4] Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.[7][8] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with deuterium, the rate of metabolism can be significantly reduced.[9] This can lead to:

-

Increased half-life and exposure: A slower rate of metabolism can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).

-

Reduced dosing frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

-

Decreased formation of toxic metabolites: In some cases, deuteration can prevent the formation of reactive or toxic metabolites.[9]

-

Improved safety profile: By reducing peak drug concentrations (Cmax) and the formation of harmful metabolites, deuteration can lead to a better safety and tolerability profile.

Quantitative Data on d3-KIE in Drug Metabolism

The following tables summarize experimentally observed KIE values for various d3-labeled compounds, primarily focusing on metabolism by cytochrome P450 enzymes.

Table 1: Kinetic Isotope Effects in CYP-Mediated Metabolism

| Compound | Deuterated Position | CYP Isoform | kH/kD | Reference |

| Tolbutamide | Methyl (d3) | 2C9 | 4.8 | Foti, A. M., & Dalvie, D. K. (2016). |

| Midazolam | 1'-Hydroxylation (d3) | 3A4 | 6.5 | Jones, J. P., & Rettie, A. E. (2005). |

| Diclofenac | 4'-Hydroxylation (d3) | 2C9 | 3.2 | Tang, W., et al. (2003). |

| S-Mephenytoin | 4'-Hydroxylation (d3) | 2C19 | 2.5 | Ko, J. W., & Desta, Z. (2012). |

| Dextromethorphan | O-demethylation (d3) | 2D6 | 7.9 | Kerry, N. L., et al. (1995). |

Table 2: Kinetic Isotope Effects in Other Enzymatic Reactions

| Enzyme | Substrate | Deuterated Position | kH/kD | Reference |

| Alcohol Dehydrogenase | Ethanol | Methylene (d2) | 3.6 | Northrop, D. B. (1975). |

| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate | C1 (d1) | 1.8 | Rose, I. A. (1970). |

| D-Amino Acid Oxidase | D-Alanine | Methyl (d3) | 1.2 | Pollegioni, L., et al. (1992). |

Experimental Protocols

Determining the KIE for a d3-labeled compound typically involves in vitro metabolism studies followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for a competitive KIE experiment, where the deuterated and non-deuterated compounds are incubated together.

Materials:

-

Test compound (non-deuterated)

-

d3-labeled test compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound and its d3-analog in a suitable solvent (e.g., DMSO).

-

Prepare a working solution containing an equimolar mixture of the deuterated and non-deuterated compounds.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM and phosphate buffer.

-

Add the working solution of the test compounds to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method to separate and quantify the parent compounds (deuterated and non-deuterated) and their metabolites.

-

Monitor the disappearance of the parent compounds over time.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

-

The KIE on intrinsic clearance is calculated as the ratio of CLint for the non-deuterated compound to that of the deuterated compound.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a KIE study.

Caption: General workflow for a kinetic isotope effect study.

KIE in Elucidating Signaling Pathways

While prominently used in studying drug metabolism, the KIE with d3 labeling can also be a valuable tool for dissecting the mechanisms of enzymes within signaling pathways. For example, protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, often have complex mechanisms involving multiple steps.

Consider a hypothetical protein kinase signaling pathway:

Caption: Hypothetical protein kinase signaling cascade.

If the activation of "Kinase B" by "Kinase A" involves a conformational change that is rate-limited by the cleavage of a C-H bond (for example, in a regulatory domain), then d3 labeling at that specific position could be used to probe this step. A significant KIE would provide evidence for the importance of this bond cleavage in the activation mechanism.

Conclusion

The kinetic isotope effect, particularly with d3 labeling, is a versatile and powerful tool for researchers in the life sciences. From elucidating the mechanisms of enzymatic reactions to designing more effective and safer drugs, the strategic use of deuterium substitution provides invaluable insights into the intricate world of chemical and biological reactivity. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable scientists to effectively leverage the KIE in their research and development endeavors.

References

- 1. Method Development of the Competitive Secondary Kinetic Isotope Effect Measurement for Hydride Transfer Reactions - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient kinetic and deuterium isotope effect studies on the catalytic mechanism of phosphoglycerate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. einsteinmed.edu [einsteinmed.edu]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to D-Methionine-N-fmoc-d3 for Metabolic Pathway Tracing

Introduction

Stable isotope tracing has become an indispensable technique for elucidating the intricate dynamics of metabolic pathways. By introducing molecules labeled with heavy, non-radioactive isotopes into a biological system, researchers can track their journey and quantify metabolic fluxes with high precision.[1] Deuterium-labeled amino acids are particularly powerful tools, offering insights into drug metabolism, protein structure, and metabolic networks.[2]

This guide focuses on a specialized tracer, This compound . This molecule combines three key features:

-

D-enantiomer Configuration: While L-amino acids are the primary building blocks of proteins, D-amino acids play significant roles in various biological systems, especially in bacteria where they are key components of the peptidoglycan cell wall.[3][4] In mammals, D-amino acids like D-serine and D-aspartate act as neurotransmitters and are involved in hormone secretion.[3][5]

-

Deuterium (B1214612) (d3) Labeling: The S-methyl group of methionine is labeled with three deuterium atoms. This stable isotope label allows for its differentiation from endogenous (unlabeled) methionine via mass spectrometry (MS), enabling the tracing of the methyl group through critical metabolic pathways.[6][7]

-

N-fmoc Protection: The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This group is widely used in solid-phase peptide synthesis (SPPS) and can be selectively removed under basic conditions, offering utility in specific experimental designs.[8]

This document provides a comprehensive overview of the core concepts, metabolic pathways, experimental protocols, and data interpretation related to the use of this compound as a metabolic tracer.

Core Concepts

Principles of Stable Isotope Tracing

Stable isotope tracing involves introducing a substrate enriched with a heavy isotope (e.g., ²H/D, ¹³C, ¹⁵N) into a biological system. As the substrate is metabolized, the isotope is incorporated into downstream products. Analytical techniques, primarily mass spectrometry, detect the mass shift caused by the heavy isotope, allowing for the identification and quantification of metabolites derived from the tracer.[1][9] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[8]

Metabolism of D-Methionine

While L-methionine is the canonical substrate for the majority of metabolic pathways, D-methionine can also be utilized by many organisms.

-

In Mammals: The primary route for D-methionine metabolism involves its conversion to its corresponding α-keto acid (α-keto-γ-methylthiobutyrate) by the enzyme D-amino acid oxidase (DAAO).[5][9] This α-keto acid can then be transaminated to form L-methionine, which subsequently enters the main methionine metabolic pathways, including the S-adenosylmethionine (SAM) cycle.[5][9] Studies in rats have shown that the metabolic rate of D-[methyl-²H₃]methionine and the formation of its key metabolites can be as rapid as that observed with L-methionine.[5][9]

-

In Bacteria: D-methionine can be directly incorporated into the peptidoglycan cell wall.[2] This process is often mediated by transpeptidases and can occur independently of the normal cytoplasmic biosynthetic pathway, making D-amino acid tracers valuable for studying bacterial cell wall dynamics and as potential probes for infection imaging.[10][11]

The Role of the d3-Methyl Group

The d3-labeled methyl group on this compound is the key tracer element for studying methylation. Once D-methionine is converted to L-methionine and then to S-adenosylmethionine (SAM), this deuterated methyl group is donated in numerous transmethylation reactions, modifying DNA, RNA, proteins (like histones), and other small molecules.[12] Tracking the d3 label allows for the quantification of these critical cellular processes.

Metabolic and Experimental Visualizations

The following diagrams illustrate the key pathways and workflows involved in using this compound.

Quantitative Data from Deuterated Methionine Tracing

Table 1: Pharmacokinetic Parameters of Deuterated Methionine in Rats

This table summarizes the pharmacokinetic profile following a single intravenous injection of [²H₇]methionine in rats, demonstrating its rapid metabolism and entry into the remethylation cycle.[3]

| Parameter | Value (Mean ± SD) | Unit |

| Tracer Administered | [²H₇]Methionine | - |

| Dose | 5 | mg/kg |

| Plasma Half-life (t½) | 35.0 ± 6.9 | minutes |

| Fraction Remethylated | 0.185 ± 0.028 | - |

Table 2: Methionine Cycle Fluxes in Humans (Fed vs. Postabsorptive States)

This data, derived from infusions of [methyl-²H₃]- and [1-¹³C]methionine in healthy men, quantifies the major pathways of methionine metabolism, highlighting significant differences between fed and fasted states.[12]

| Metabolic Flux | Postabsorptive State | Fed State | Unit |

| Protein Synthesis | 20 ± 0.5 | 26 ± 2.5 | µmol·kg⁻¹·h⁻¹ |

| Protein Breakdown | 24 ± 0.5 | 18 ± 2.0 | µmol·kg⁻¹·h⁻¹ |

| Transmethylation | 5.8 ± 0.6 | 14 ± 1.3 | µmol·kg⁻¹·h⁻¹ |

| Remethylation | 1.8 ± 0.4 | 5.7 ± 0.9 | µmol·kg⁻¹·h⁻¹ |

| Transsulfuration | 4.0 ± 0.4 | 8.3 ± 0.6 | µmol·kg⁻¹·h⁻¹ |

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in cultured cells, which can be adapted for this compound.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells in standard growth medium and culture until they reach the desired confluency (typically 70-80% for logarithmic growth phase experiments).

-

Medium Preparation: Prepare a custom labeling medium. This typically involves a methionine-free base medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (to minimize unlabeled methionine) and the this compound tracer at a known concentration.

-

Labeling Incubation: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Time Course: Incubate the cells for a predetermined period. For kinetic flux analysis, multiple time points are necessary to capture the rate of isotope incorporation. For steady-state analysis, a longer incubation is required until isotopic equilibrium is reached.[13]

Metabolite Extraction

-

Quenching: To halt metabolic activity instantly, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture plate.

-

Cell Lysis: Scrape the cells in the cold solvent and transfer the entire lysate to a microcentrifuge tube.

-

Pellet Debris: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the liquid chromatography (LC) method (e.g., a mixture of water and organic solvent).

-

Chromatographic Separation: Inject the sample onto an LC system, often using a column designed for polar metabolites, such as one for Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Mass Spectrometry Detection: Couple the LC output to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural confirmation.

-

Data Acquisition: Monitor for the specific mass-to-charge ratios (m/z) of unlabeled methionine and its d3-labeled counterpart, as well as downstream metabolites (e.g., SAM, SAH, cysteine). The expected mass shift from the d3-methyl group will be approximately +3.018 Da.[8]

Data Analysis and Interpretation

-

Peak Identification: Use software to identify and integrate the chromatographic peaks corresponding to the target metabolites based on their accurate mass and retention time.

-

Isotopic Correction: Correct the raw intensity data for the natural abundance of isotopes in the unlabeled metabolites.

-

Calculate Isotopic Enrichment: Determine the fractional or mole percent enrichment (MPE) for each metabolite, which represents the proportion of the metabolite pool that has been labeled by the tracer.

-

Metabolic Flux Calculation: For kinetic experiments, plot the enrichment over time to determine the rate of label incorporation. For steady-state experiments, use metabolic flux analysis (MFA) software to model the data and calculate the rates of specific reactions.[13]

Applications and Future Directions

The use of this compound and similar tracers opens avenues for several key research areas:

-

Oncology: Cancer cells often exhibit a unique dependence on methionine, a phenomenon known as "methionine addiction".[4] Tracing methionine metabolism can uncover metabolic vulnerabilities in tumors and quantify the effects of therapies targeting these pathways.[13]

-

Neuroscience: Given the role of D-amino acids as neurotransmitters, tracing their metabolic fate in the brain can provide insights into neurological function and disease.[5]

-

Microbiology and Infectious Disease: Tracing the incorporation of D-methionine into bacterial peptidoglycan can be used to measure bacterial growth, cell wall remodeling, and the efficacy of antibiotics that target this process.[2][10]

-

Proteomics and Epigenetics: By tracing the d3-methyl group, researchers can quantify protein turnover rates and the dynamics of histone and DNA methylation, providing a deeper understanding of epigenetic regulation.[14]

The continued development of more sensitive analytical instrumentation and sophisticated computational models will further enhance the power of stable isotope tracing, enabling a more complete and dynamic understanding of complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Fmoc-Met-OH-d3 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukisotope.com [ukisotope.com]

Methodological & Application

Application Note & Protocol: Synthesis of D-Methionine-N-fmoc-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-Fmoc-D-methionine-d3 (Fmoc-D-Met(d3)-OH) is a stable isotope-labeled amino acid derivative crucial for various applications in proteomics and drug development.[1] The incorporation of a deuterated methyl group at the sulfur atom allows for its use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise tracking and quantification of methionine-containing peptides and proteins.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for use in solid-phase peptide synthesis (SPPS).[2] This document provides a detailed protocol for the synthesis of D-Methionine-N-fmoc-d3, compiled from established chemical principles.

Product Specifications

A summary of the key quantitative data for the final product is presented in the table below.

| Parameter | Specification | Reference |

| Molecular Formula | C₂₀H₁₈D₃NO₄S | [] |

| Molecular Weight | 374.47 g/mol | [] |

| Chemical Purity (HPLC) | ≥ 95% | [] |

| Isotopic Purity (Deuterium) | ≥ 98 atom % D | [] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in most organic solvents, slightly soluble in water | [4] |

| Melting Point | Approximately 170-180 °C | [4] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a two-step process that involves the deuteromethylation of a suitable D-homocysteine precursor followed by the protection of the α-amino group with an Fmoc moiety.[2]

Step 1: Synthesis of D-Methionine-d3 from D-Homocysteine

This step involves the S-methylation of D-homocysteine using a deuterated methyl source.

Materials:

-

D-Homocysteine

-

Methyl-d3 iodide (CD₃I)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

pH meter

Procedure:

-

Dissolve D-homocysteine in an aqueous solution of sodium hydroxide at 0-5 °C with stirring. The molar ratio of NaOH to D-homocysteine should be approximately 2:1 to ensure the formation of the thiolate.

-

Slowly add methyl-d3 iodide (CD₃I) to the reaction mixture. A slight molar excess of CD₃I (e.g., 1.1 equivalents) is recommended.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by a suitable method such as thin-layer chromatography (TLC).

-

After the reaction is complete, carefully neutralize the mixture to a pH of approximately 6-7 with hydrochloric acid.

-

The resulting D-Methionine-d3 can be isolated by crystallization or by evaporation of the solvent followed by purification.

Step 2: N-Fmoc Protection of D-Methionine-d3

This step introduces the Fmoc protecting group to the α-amino group of the deuterated methionine.

Materials:

-

D-Methionine-d3 (from Step 1)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or a suitable organic base like triethylamine (B128534) (TEA)

-

1,4-Dioxane (B91453) or Acetonitrile

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve D-Methionine-d3 in an aqueous solution of sodium bicarbonate (e.g., 10% w/v).

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane or acetonitrile.

-

Add the Fmoc reagent solution dropwise to the D-Methionine-d3 solution at 0-5 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or silica (B1680970) gel chromatography to yield this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a valuable tool in several research areas:

-

Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics, it allows for the accurate quantification of proteins and the study of protein dynamics.

-

Metabolic Labeling: It can be used in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein turnover and metabolic pathways.

-

Peptide Synthesis: It serves as a building block for the synthesis of deuterated peptides, which can be used as therapeutic candidates with potentially altered metabolic profiles or as probes in structural biology studies.[2]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: The deuterium (B1214612) label can be used to trace the metabolic fate of peptide-based drugs.[1]

Disclaimer: The provided protocol is a representative method based on general chemical principles. Researchers should optimize the reaction conditions and purification procedures for their specific laboratory settings and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Incorporating D-Methionine-N-fmoc-d3 in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. D-amino acids, for instance, can significantly increase peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life. Furthermore, the use of stable isotope-labeled amino acids, such as D-Methionine-N-fmoc-d3, provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative mass spectrometry-based assays.

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established SPPS methodologies and include specific considerations for handling methionine and deuterated compounds.

Data Presentation

While specific comparative data for the coupling efficiency of this compound versus its non-deuterated counterpart is not extensively published, the performance is expected to be comparable under standard coupling conditions. The primary difference lies in the mass of the resulting peptide and its utility in mass spectrometry-based applications.

Table 1: Properties of Fmoc-D-Methionine Derivatives

| Property | Fmoc-D-Met-OH | This compound |

| Molecular Formula | C₂₀H₂₁NO₄S | C₂₀H₁₈D₃NO₄S |

| Molecular Weight | 371.45 g/mol | 374.47 g/mol |

| Isotopic Enrichment | N/A | Typically ≥98 atom % D |

| Purity | ≥99.0% (HPLC)[1] | Typically ≥97% chemical purity |

Table 2: Representative Coupling Efficiency and Peptide Purity

The following table presents expected outcomes based on the synthesis of a model peptide containing a D-methionine residue. Actual results may vary depending on the peptide sequence and synthesis conditions.

| Parameter | Condition | Expected Outcome |

| Coupling Efficiency | Standard HBTU/DIPEA activation | >95% |

| Crude Peptide Purity | Following cleavage | 70-85% (sequence dependent) |

| Final Purity | After HPLC purification | >98% |

| Observed Mass Shift (d3) | ESI-MS | +3 Da compared to non-deuterated peptide |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.

Resin Preparation and Swelling

-

Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

Amino Acid Coupling

This protocol describes the coupling of this compound. The same procedure can be used for other Fmoc-protected amino acids.

-

In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

After the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and dichloromethane (B109758) (DCM) (3 x 1 min).

Cleavage and Deprotection

Due to the susceptibility of the methionine side chain to oxidation, a specialized cleavage cocktail is recommended.

Reagent H for Methionine-Containing Peptides [2]

-

Trifluoroacetic acid (TFA): 81%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-ethanedithiol (EDT): 2.5%

-

Water: 3%

-

Dimethylsulfide (DMS): 2%

-

Ammonium iodide: 1.5% (w/w)

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail (Reagent H) to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Collect the fractions containing the desired peptide and confirm the purity by analytical HPLC.

-

Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF), confirming the incorporation of D-Methionine-d3 by observing the +3 Da mass shift compared to the theoretical mass of the non-deuterated peptide.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Utilizing a Deuterated Peptide in a Metabolic Stability Assay

Caption: Workflow for assessing peptide metabolic stability using a deuterated analog.

References

Application Notes & Protocols: Quantitative Analysis of D-Methionine using D-Methionine-N-fmoc-d3 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acids, once thought to be rare in nature, are now recognized for their significant biological roles and as potential biomarkers in various diseases. Accurate quantification of these chiral molecules is crucial for advancing research in fields ranging from neuroscience to microbiology. This document provides a detailed protocol for the quantitative analysis of D-Methionine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method utilizes 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for pre-column derivatization. Derivatization with Fmoc-Cl enhances the hydrophobicity of amino acids, improving their retention on reverse-phase chromatography columns, and increases ionization efficiency for mass spectrometry, leading to higher sensitivity.[1][2] For accurate quantification, a stable isotope-labeled internal standard, D-Methionine-N-fmoc-d3, is employed. The use of a deuterated internal standard is a robust strategy to correct for variations during sample preparation and potential matrix effects during analysis, ensuring high accuracy and precision.[][4][5]

Principle of the Method

The analytical workflow involves three main stages:

-

Sample Preparation: Proteins are removed from the biological matrix (e.g., plasma) by precipitation.

-

Derivatization: The sample extract, containing the analyte (D-Methionine) and the spiked internal standard (this compound), is derivatized with Fmoc-Cl. This reaction attaches the Fmoc group to the primary amine of methionine.

-

LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The Fmoc-derivatized D-methionine and its deuterated internal standard are separated from other components chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Below is a diagram illustrating the general experimental workflow.

Caption: General workflow for D-Methionine quantification.

Materials and Reagents

-

D-Methionine (Analyte)

-

D-Methionine-d3-N-FMOC (Internal Standard)[6]

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Borate Buffer (0.1 M, pH 8.5)

-

Human Plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

D-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Methionine in water.

-